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For Researchers, Scientists, and Drug Development Professionals

Introduction
Caftaric acid, a prominent phenolic compound found abundantly in grapes and various other

plants, has garnered significant interest within the scientific community due to its diverse

pharmacological activities. As an ester of caffeic acid and tartaric acid, its structural

determination is fundamental to understanding its biochemical behavior and potential

therapeutic applications. This technical guide provides a comprehensive overview of the

methodologies and data integral to the chemical structure elucidation of caftaric acid,

presenting detailed experimental protocols and spectroscopic data analysis.

Isolation and Purification of Caftaric Acid
The initial and critical step in the structural elucidation of any natural product is its isolation in a

pure form. Caftaric acid is predominantly extracted from plant sources such as unripe grapes

(Vitis vinifera) and the medicinal plant Echinacea purpurea.

Experimental Protocol: Isolation from Unripe Grape
Juice
A "green" and efficient method for isolating caftaric acid utilizes unripe grape juice, also known

as verjuice. This method avoids harsh organic solvents and extensive extraction steps.
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Materials and Equipment:

Unripe grapes

Grape press

Filtration apparatus (e.g., cheesecloth, membrane filters)

Fast Protein Liquid Chromatography (FPLC) system or High-Performance Liquid

Chromatography (HPLC) system

Reversed-phase C18 column

Deionized water

Methanol or Ethanol

Trifluoroacetic acid (TFA)

Rotary evaporator

Procedure:

Juice Extraction: Fresh, unripe grapes are thoroughly washed and pressed to extract the

juice.

Filtration: The crude juice is filtered through cheesecloth and subsequently through

membrane filters (e.g., 0.45 µm) to remove particulate matter.

Chromatographic Separation: The filtered verjuice is directly loaded onto a reversed-phase

C18 column equilibrated with a suitable aqueous solvent (e.g., water with 0.1% TFA).

Elution: A gradient of increasing organic solvent (methanol or ethanol) in the aqueous mobile

phase is used to elute the bound compounds. Caftaric acid typically elutes as a major peak.

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify

those containing pure caftaric acid.
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Solvent Evaporation: The fractions containing pure caftaric acid are pooled, and the solvent

is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Spectroscopic Analysis for Structure Elucidation
Once isolated, the structure of caftaric acid is determined using a combination of

spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass

Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides preliminary information about the presence of chromophores in

the molecule. The phenolic nature of caftaric acid, specifically the caffeoyl moiety, gives rise to

characteristic UV absorption.

Experimental Protocol:

Instrumentation: A standard UV-Vis spectrophotometer.

Solvent: Methanol or a mixture of methanol and water.

Procedure: A dilute solution of purified caftaric acid is prepared in the chosen solvent. The

UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

Data Presentation:

Spectroscopic Parameter Value(s) Reference

λmax 220, 248, 333 nm [1]

λmax ~325 nm [2]

The absorption maximum around 325-333 nm is characteristic of the cinnamoyl chromophore

present in the caffeic acid portion of the molecule.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and elemental

composition of caftaric acid, as well as its fragmentation pattern, which aids in identifying its

constituent parts. High-resolution mass spectrometry (HRMS) is particularly valuable for

determining the precise molecular formula.

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode (ESI-) is commonly used as it readily deprotonates the

acidic functional groups of caftaric acid.

Procedure: A solution of the purified compound is infused into the ESI source. The mass

spectrum is acquired over a suitable m/z range. For fragmentation studies (MS/MS), the

deprotonated molecule ([M-H]⁻) is selected as the precursor ion and subjected to collision-

induced dissociation (CID).

Data Presentation:

Table 1: High-Resolution Mass Spectrometry Data for Caftaric Acid

Parameter Value Inferred Information

Molecular Formula C13H12O9 -

Molecular Weight 312.23 g/mol -

Ionization Mode ESI- Negative Ion Mode

[M-H]⁻ (m/z) 311.0394 Deprotonated molecule

Table 2: MS/MS Fragmentation Data of Caftaric Acid ([M-H]⁻ at m/z 311.0394)
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Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Neutral
Loss

Proposed
Fragment Structure

311.0394 179.0344
C6H6O5 (Tartaric acid

moiety - H2O)
Caffeic acid - H

311.0394 163.0395
C6H6O6 (Tartaric acid

moiety)
Caffeoyl moiety

311.0394 135.0446
C7H6O6 (Tartaric acid

+ CO2)

Decarboxylated

caffeoyl moiety

179.0344 135.0446 CO2
Decarboxylated

caffeic acid

The fragmentation pattern clearly indicates the presence of a caffeic acid moiety (fragments at

m/z 179, 163, and 135) and a tartaric acid moiety, confirming the identity of caftaric acid as an

ester of these two components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and

¹³C NMR, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), are employed

for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Procedure: A small amount of the purified caftaric acid is dissolved in the deuterated

solvent. ¹H, ¹³C, and 2D NMR spectra are acquired.

Data Presentation:

Due to the limited availability of complete, experimentally assigned NMR data for caftaric acid
in the public domain, the following tables present a combination of data for the constituent parts
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and predicted values to illustrate the expected spectral features.

Table 3: Predicted ¹H NMR Data for Caftaric Acid

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 7.05 d 2.0

H-5' 6.78 d 8.2

H-6' 6.95 dd 8.2, 2.0

H-7' (α) 6.25 d 15.9

H-8' (β) 7.58 d 15.9

H-2 5.40 d 2.5

H-3 4.50 d 2.5

Table 4: Predicted ¹³C NMR Data for Caftaric Acid
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Carbon Chemical Shift (δ, ppm)

C-1' 127.5

C-2' 115.2

C-3' 146.8

C-4' 149.5

C-5' 116.4

C-6' 123.0

C-7' (α) 115.0

C-8' (β) 147.5

C-9' (C=O) 168.5

C-1 (COOH) 172.0

C-2 74.0

C-3 75.5

C-4 (COOH) 173.5

The large coupling constant (around 16 Hz) for the vinyl protons (H-7' and H-8') is characteristic

of a trans configuration of the double bond in the caffeoyl moiety. 2D NMR experiments would

be used to confirm the connectivity between the caffeoyl and tartaryl moieties through the ester

linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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